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Compound of Interest

Compound Name: Oxaziridine

Cat. No.: B8769555

For Researchers, Scientists, and Drug Development Professionals

Optically active N-sulfonyl oxaziridines are powerful and versatile oxidizing reagents in
modern organic synthesis. Their ability to deliver an oxygen atom stereoselectively makes them
invaluable tools for the asymmetric synthesis of complex molecules, including pharmaceuticals.
This document provides detailed application notes and experimental protocols for the synthesis
of these important chiral reagents.

Introduction

N-sulfonyl oxaziridines, often referred to as Davis oxaziridines, are three-membered
heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring.[1]
The presence of an electron-withdrawing sulfonyl group on the nitrogen atom enhances their
stability and oxidizing power.[2] Chiral versions of these reagents are crucial for
enantioselective oxidations, such as the a-hydroxylation of enolates, the oxidation of sulfides to
sulfoxides, and the epoxidation of alkenes.[1][2][3] The development of efficient and practical
methods for their synthesis in high optical purity is therefore of significant interest to the
chemical and pharmaceutical industries.

Synthetic Strategies

Several methods have been developed for the synthesis of optically active N-sulfonyl
oxaziridines. The most common strategies involve the oxidation of the corresponding N-
sulfonyl imines. Key approaches include:
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o Catalytic Asymmetric Payne Oxidation: This method utilizes a chiral catalyst, such as a P-
spiro chiral triaminoiminophosphorane, to direct the enantioselective oxidation of N-sulfonyl
imines with an oxidant like hydrogen peroxide in the presence of trichloroacetonitrile.[4][5][6]
This approach offers high efficiency and excellent enantioselectivity for a broad range of
substrates.[4][6]

o Oxidation with Peroxy Acids: The use of meta-chloroperoxybenzoic acid (m-CPBA) is a
classical method for the oxidation of imines to oxaziridines.[3] When a chiral N-sulfonyl
imine is used, this method can provide the corresponding chiral oxaziridine.

o Catalyst-Free Oxidation with Sodium Hypochlorite: A more recent, environmentally friendly
approach involves the direct oxidation of N-sulfonyl imines using aqueous sodium
hypochlorite.[7] This method is operationally simple and avoids the use of catalysts.[7]

Data Presentation: Comparison of Synthetic
Protocols

The following table summarizes quantitative data from representative protocols for the
synthesis of optically active N-sulfonyl oxaziridines, allowing for easy comparison of their
efficiency.
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Experimental Protocols
Protocol 1: Catalytic Asymmetric Payne Oxidation of N-
Sulfonyl Imines

This protocol is based on the work of Ooi and coworkers and provides a highly enantioselective
route to N-sulfonyl oxaziridines.[4][5]

Materials:
e N-sulfonyl imine (1.0 mmol)
e P-spiro chiral triaminoiminophosphorane catalyst (1-5 mol%)

» Toluene or Dichloromethane (as solvent)
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30% Aqueous hydrogen peroxide (H202)
Trichloroacetonitrile (CIsCCN)
Anhydrous sodium sulfate (Na2S0a)
Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

To a solution of the N-sulfonyl imine (1.0 mmol) and the P-spiro chiral
triaminoiminophosphorane catalyst (0.01-0.05 mmol) in the chosen solvent (5 mL) at 0 °C,
add 30% aqueous H202 (1.5 mmol) followed by trichloroacetonitrile (1.2 mmol).

Stir the reaction mixture vigorously at 0 °C or room temperature, monitoring the progress by
thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.[5]

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate.

Extract the mixture with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, and filter.
Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl
acetate gradient) to afford the optically active N-sulfonyl oxaziridine.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Catalyst-Free Synthesis using Sodium
Hypochlorite

This protocol, developed by Kitagawa and coworkers, offers a simple and environmentally

benign alternative.[7]
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Materials:

N-sulfonyl imine (1.0 mmol)
Acetonitrile (CH3CN)

12% Aqueous sodium hypochlorite (NaOCI) solution, pH adjusted to 13 with KCI-NaOH
buffer

Deionized water
Anhydrous sodium sulfate (Na2S0a)
Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Dissolve the N-sulfonyl imine (1.0 mmol) in acetonitrile (5 mL).

Add the pH-adjusted 12% aqueous NaOCI solution (6.0 mmol) to the imine solution.
Stir the mixture at room temperature, monitoring the reaction by TLC.

Once the starting material is consumed, add deionized water to the reaction mixture.
Extract the product with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and filter.
Remove the solvent under reduced pressure.

Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate
gradient) to yield the N-sulfonyl oxaziridine.

Visualization of the Synthetic Workflow
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The following diagram illustrates the general workflow for the synthesis of optically active N-
sulfonyl oxaziridines.

General Workflow for the Synthesis of Optically Active N-Sulfonyl Oxaziridines
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Caption: General workflow for synthesizing optically active N-sulfonyl oxaziridines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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